molecular formula C21H26ClN3O2 B6579611 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide CAS No. 1049371-98-3

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide

Cat. No. B6579611
CAS RN: 1049371-98-3
M. Wt: 387.9 g/mol
InChI Key: FQBPSFQMMSDTQJ-UHFFFAOYSA-N
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Description

“N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide” is a chemical compound. It has a high affinity and is a selective ligand for the D4 dopamine receptor . The empirical formula is C20H24ClN3O2 and the molecular weight is 373.88 .


Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Other methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string: COc1cccc(c1)C(=O)NCCN2CCN(CC2)c3ccc(Cl)cc3 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It is soluble in DMSO (22 mg/mL) but insoluble in water .

Scientific Research Applications

Dopamine D4 Receptor Affinity and Selectivity

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide has been identified as a high-affinity and selective ligand for the dopamine D4 receptor. This compound, as part of a series of similar benzamides, has been extensively studied for its binding profile and affinity to various receptors. Its structural modifications have been shown to impact its affinity for the dopamine D4 receptor, highlighting its potential in dopamine-related research and therapeutic applications (Perrone et al., 2000).

Use in Radiolabeling for PET Imaging

This compound has also been explored in the context of positron emission tomography (PET) imaging. Variants of this compound have been developed and radiolabeled for PET analysis, providing insights into dopamine D4 receptors in vivo. This advances the understanding of dopamine receptors in neurological disorders (Lacivita et al., 2010).

Neuropharmacological Research

The compound's affinity and selectivity for dopamine D4 receptors make it a valuable tool in neuropharmacological research, especially in studying the role of dopamine in various neurological and psychiatric disorders. Its ability to bind selectively to dopamine D4 receptors aids in understanding the receptor's function and distribution in the brain (Leopoldo et al., 2002).

Receptor Density Determination

It has been utilized in determining the density of dopamine D4 receptors in rat striatum, which is crucial for understanding the role of these receptors in various brain functions and disorders (Colabufo et al., 2001).

Contribution to Structure-Affinity Relationships

Studies on this compound contribute to the broader understanding of structure-affinity relationships in pharmacology. By examining how structural changes affect receptor affinity and selectivity, researchers can design more effective and targeted drugs (Perrone et al., 1998).

Mechanism of Action

Target of Action

The primary target of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide is the Dopamine D4 receptor . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The D4 receptor is particularly involved in the modulation of neuronal signaling and control of certain behaviors.

Mode of Action

This compound acts as a ligand for the Dopamine D4 receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, modulating its activity. This interaction can lead to changes in the cell’s behavior and function.

Biochemical Pathways

The interaction of this compound with the D4 receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and the release of various hormones. The modulation of these pathways can have significant effects on mood, behavior, and cognition.

Result of Action

The binding of this compound to the D4 receptor can result in a variety of cellular and molecular effects, depending on the specific context within the body. These effects are primarily due to the modulation of dopaminergic signaling in the brain .

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-2-27-20-9-3-17(4-10-20)21(26)23-11-12-24-13-15-25(16-14-24)19-7-5-18(22)6-8-19/h3-10H,2,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBPSFQMMSDTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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